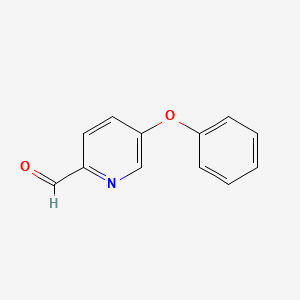

5-Phenoxypyridine-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-phenoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-9H |

InChI Key |

VXKJKFWGUIAZGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Phenoxypyridine 2 Carbaldehyde and Its Core Structure

Direct Synthetic Routes to Pyridine-2-carbaldehydes

The introduction of a carbaldehyde (-CHO) group at the second position of the pyridine (B92270) ring is a well-established transformation. Various methods are available to functionalize the 5-phenoxypyridine scaffold directly.

A common and reliable strategy for preparing aldehydes is the oxidation of their corresponding primary alcohols. For this target molecule, (5-phenoxypyridin-2-yl)methanol (B8468047) is the direct precursor. The selection of the oxidizing agent is crucial and depends on factors like substrate tolerance, reaction scale, and desired selectivity.

Manganese dioxide (MnO₂) is a frequently used reagent for this purpose. It is a mild oxidant that is particularly effective for allylic and benzylic-type alcohols, like the pyridyl-methanol precursor. Other established methods include the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation, which uses a hypervalent iodine compound.

Table 1: Comparison of Common Oxidation Methods

| Oxidation Method | Key Reagents | Typical Conditions | Key Advantages | Common Disadvantages |

|---|---|---|---|---|

| Manganese Dioxide Oxidation | MnO₂ | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. to reflux | Mild, selective, simple workup | Often requires a large excess of the reagent, can be slow |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous, low temp. (-78 °C) | High yields, rapid reactions | Requires cryogenic temperatures, malodorous byproducts |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Inert solvent (e.g., CH₂Cl₂), room temp. | Mild conditions, high efficiency, good functional group tolerance | Reagent is costly and can be shock-sensitive |

Directly adding a formyl group to the 5-phenoxypyridine ring is a more convergent approach. The Vilsmeier-Haack reaction is a viable method for formylating electron-rich aromatic and heteroaromatic compounds. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. nih.gov While pyridines are generally electron-deficient, the electron-donating nature of the phenoxy substituent can facilitate this type of electrophilic substitution at a position ortho to the nitrogen.

The aldehyde can also be generated by the partial reduction of a nitrile or ester functional group. 5-Phenoxypyridine-2-carbonitrile serves as an excellent precursor, which can be selectively reduced to the aldehyde using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H). adichemistry.comchemistrysteps.com This reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. adichemistry.comchemistrysteps.com The intermediate imine-aluminium complex is stable at low temperatures and is hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.com

Similarly, an ester, such as ethyl 5-phenoxypyridine-2-carboxylate, can be reduced to the aldehyde. rsc.orgorganic-chemistry.org DIBAL-H is also the reagent of choice for this transformation, again at low temperatures, to form a stable tetrahedral intermediate that hydrolyzes to the aldehyde. rsc.orgreddit.com

Construction of the Phenoxypyridine Substructure

The formation of the diaryl ether linkage is the key step in building the 5-phenoxypyridine core. This can be accomplished through classical or modern catalytic methods.

The nucleophilic aromatic substitution (SNAr) reaction is a fundamental method for forming aryl ethers. nih.gov This process involves the reaction of a nucleophile, in this case, a phenoxide, with an electron-deficient aromatic ring bearing a suitable leaving group. nih.govacs.org For the synthesis of this target, one would react a 5-halopyridine-2-carbaldehyde (where the halogen is typically chlorine or bromine) with phenol (B47542) in the presence of a base like potassium carbonate or cesium carbonate. acs.org The electron-withdrawing nature of both the pyridine ring nitrogen and the carbaldehyde group activates the ring system towards nucleophilic attack. rsc.org These reactions are often carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for C–O bond formation, most notably the Buchwald-Hartwig amination, which has been extended to ether synthesis. organic-chemistry.orgcapes.gov.br This methodology allows for the coupling of an aryl halide or triflate with an alcohol. organic-chemistry.orgorgsyn.org To form the 5-phenoxypyridine core, one could couple a 5-halopyridine derivative with phenol. nih.gov The reaction requires a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. acsgcipr.org These reactions are prized for their high efficiency and broad functional group tolerance under relatively mild conditions. capes.gov.brnih.gov

Advanced C-H Functionalization Approaches for Phenoxypyridine Formation

The construction of the phenoxypyridine core through C-H functionalization represents a modern and increasingly explored avenue. This approach typically involves the direct coupling of a pyridine derivative with a phenol or its equivalent, or the arylation of a pre-formed phenoxypyridine.

Palladium-catalyzed C-H activation is a prominent method for the arylation of pyridines. nih.govacs.org These reactions often utilize a directing group to guide the catalyst to a specific C-H bond, enhancing regioselectivity. For the synthesis of phenoxypyridines, this could involve the direct C-O bond formation via C-H activation of the pyridine ring with a phenol. However, the inherent Lewis basicity of the pyridine nitrogen can pose a challenge by coordinating to the metal catalyst and inhibiting its activity. researchgate.net To overcome this, pyridine N-oxides are often employed as substrates. The N-oxide functionality modifies the electronic properties of the pyridine ring, facilitating C-H activation and often directing functionalization to the C2 and C6 positions. researchgate.netnih.gov Subsequent deoxygenation of the N-oxide yields the desired pyridine derivative.

Recent advancements have also focused on the development of ligands that can modulate the reactivity and selectivity of the palladium catalyst, enabling the functionalization of a wider range of pyridine substrates under milder conditions. acs.org Furthermore, other transition metals, such as copper and iron, are being investigated as catalysts for C-H functionalization, offering potentially more sustainable and cost-effective alternatives to palladium. researchgate.netnih.gov

Regio- and Chemoselective Synthesis of 5-Phenoxypyridine-2-carbaldehyde

Achieving the desired substitution pattern and selectively reacting one functional group in the presence of others are critical aspects in the synthesis of complex molecules like this compound.

Strategies for Positional Isomer Control (e.g., differentiation from 4-Phenoxypyridine-3-carbaldehyde, 6-Phenoxypyridine-2-carbaldehyde)

The selective synthesis of this compound over its positional isomers, such as 4-phenoxypyridine-3-carbaldehyde and 6-phenoxypyridine-2-carbaldehyde, hinges on the careful selection of starting materials and reaction conditions that govern the regiochemical outcome of the key bond-forming steps.

A common strategy involves the use of a pyridine ring that is already substituted with groups that direct the incoming substituents to the desired positions. For instance, starting with a dihalopyridine allows for the stepwise and regioselective introduction of the phenoxy and formyl groups. The principles of nucleophilic aromatic substitution (SNAr) are paramount in this context. The position of the leaving groups (halogens) and the influence of electron-withdrawing groups, such as a nitro or cyano group, can dictate the site of nucleophilic attack. acs.orgorganic-chemistry.org

For the synthesis of This compound , a plausible route starts from 5-bromo-2-chloropyridine. The chlorine at the 2-position is more activated towards nucleophilic substitution by phenoxide due to the electron-withdrawing effect of the pyridine nitrogen. Following the introduction of the phenoxy group, the bromine at the 5-position can then be converted to the aldehyde functionality, for example, through metal-halogen exchange followed by reaction with a formylating agent.

Conversely, to synthesize 4-phenoxypyridine-3-carbaldehyde , one might start from a substrate like 4-chloro-3-nitropyridine. The nitro group at the 3-position strongly activates the chlorine at the 4-position for SNAr with phenoxide. The nitro group can then be reduced and converted to the aldehyde.

The synthesis of 6-phenoxypyridine-2-carbaldehyde can be envisioned starting from 6-chloropicolinaldehyde. Here, the aldehyde group at the 2-position activates the chlorine at the 6-position for nucleophilic substitution by phenoxide.

The Ullmann condensation, a classical copper-catalyzed reaction, is another powerful tool for the formation of the aryl ether bond and can exhibit high regioselectivity depending on the substrate and ligands used. acs.orgchemrxiv.org Modern palladium-catalyzed C-O cross-coupling reactions also offer excellent control over regioselectivity. nih.gov

A key precursor for the synthesis of the target molecule is 5-bromopyridine-2-carbaldehyde (B1277881) (also known as 5-bromopicolinaldehyde). acs.orgrsc.orgresearchgate.net The Ullmann reaction of this precursor with phenol in the presence of a copper catalyst and a suitable base would lead directly to this compound.

Table 1: Synthetic Strategies for Positional Isomers of Phenoxypyridine Carbaldehydes

| Target Isomer | Plausible Starting Material | Key Synthetic Transformation(s) |

| This compound | 5-Bromopyridine-2-carbaldehyde | Ullmann condensation or Pd-catalyzed C-O coupling with phenol |

| 4-Phenoxypyridine-3-carbaldehyde | 4-Chloro-3-nitropyridine | SNAr with phenoxide, followed by transformation of the nitro group |

| 6-Phenoxypyridine-2-carbaldehyde | 6-Chloropicolinaldehyde | SNAr with phenoxide |

Reactivity and Chemical Transformations of 5 Phenoxypyridine 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 5-Phenoxypyridine-2-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, redox reactions, condensations, and olefination reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide array of new chemical bonds and functional groups.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide or a metal cyanide, this compound can undergo nucleophilic addition to form a cyanohydrin. This reaction introduces a new carbon-carbon bond and a hydroxyl group, providing a versatile intermediate for further synthetic manipulations.

Grignard Additions: Grignard reagents, powerful carbon-based nucleophiles, readily add to the aldehyde functionality. escholarship.org This reaction is a cornerstone of carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups to the carbon skeleton, leading to the formation of secondary alcohols. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. escholarship.org

Reduction to Primary Alcohols and Oxidation to Carboxylic Acids

The oxidation state of the aldehyde group can be readily altered through reduction and oxidation reactions.

Reduction: this compound can be reduced to the corresponding primary alcohol, (5-phenoxypyridin-2-yl)methanol (B8468047). This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-phenoxypyridine-2-carboxylic acid. libretexts.org Common oxidizing agents for this transformation include potassium permanganate, chromic acid, or milder reagents like Tollens' reagent or Fehling's solution. libretexts.orgchemguide.co.uk Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid. nih.gov The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine (B92270) ring or the phenoxy group. Under acidic conditions, the carboxylic acid is formed directly, while under alkaline conditions, the carboxylate salt is the initial product. libretexts.org

| Reaction Type | Reagent Example | Product Functional Group |

| Reduction | Sodium borohydride | Primary Alcohol |

| Oxidation | Potassium permanganate | Carboxylic Acid |

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for the construction of larger, more complex molecules, often leading to the formation of new carbon-carbon or carbon-nitrogen double bonds. researchgate.net

Schiff Base Formation: this compound reacts with primary amines to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These Schiff bases can be important ligands in coordination chemistry. wikipedia.org

Aldol Condensation: In the presence of a suitable base or acid catalyst, this compound can potentially undergo an aldol-type condensation with enolizable carbonyl compounds. This reaction would lead to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of this compound with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or β-keto esters, in the presence of a weak base. researchgate.net This reaction provides a pathway to α,β-unsaturated products.

Representative Condensation Reactions

| Condensation Type | Reactant | Product Type |

| Schiff Base Formation | Primary Amine | Imine |

| Aldol Condensation | Enolizable Carbonyl | β-Hydroxy Carbonyl |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

Wittig Reactions for Olefin Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound reacts with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond. libretexts.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted, an oxaphosphetane intermediate. wikipedia.org The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide used. organic-chemistry.org

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Quaternization: As a heterocyclic amine, the nitrogen atom in this compound can react with alkyl halides to form quaternary ammonium (B1175870) salts. This is a type of nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile. The reaction rate and yield can be influenced by steric factors. For instance, reactions with less sterically hindered amines tend to proceed with higher efficiency. nih.gov In a related study, the quaternization of a substrate with pyridine at 70°C yielded the corresponding pyridinium (B92312) salt in 78% yield, while the reaction with the more sterically hindered 2-methylpyridine (B31789) resulted in a significantly lower yield of 31%. nih.gov These findings suggest that the quaternization of this compound would proceed efficiently with various alkylating agents, provided that steric hindrance at the electrophile is minimized. nih.gov

Metal-Catalyzed C-H Activation and Functionalization on the Pyridine Ring

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heteroaromatic compounds. acs.orgnih.gov In the case of this compound, the pyridine nitrogen atom can act as an endogenous directing group, facilitating the selective activation of C-H bonds at positions ortho to the nitrogen (C3 or C6). However, since the C2 and C5 positions are already substituted, activation would likely be directed to the C3 and C4 positions, or potentially the C6 position if the aldehyde group's influence is overcome.

Catalytic systems employing metals such as palladium, rhodium, iridium, and ruthenium are commonly used for such transformations. acs.orgsnnu.edu.cn The general mechanism involves the coordination of the metal to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated intermediate. researchgate.net This intermediate can then engage in various coupling reactions, such as arylation, alkylation, or olefination, to introduce new functional groups onto the pyridine ring.

Studies on the closely related 2-phenylpyridine (B120327) have demonstrated that C-H activation can be effectively catalyzed by copper(II), palladium(II), and ruthenium(II) complexes. researchgate.net These investigations, combining mass spectrometry and DFT calculations, have provided insight into the intermediate species and the energy requirements of the C-H activation step. researchgate.net Such methodologies could be directly applied to functionalize the pyridine core of this compound.

Reactions Involving the Phenoxy Substituent

The phenoxy group presents another reactive handle within the molecule, allowing for functionalization of the phenyl ring or cleavage of the ether bond.

Functionalization of the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation (using reagents like N-bromosuccinimide or chlorine) and nitration (with a mixture of nitric and sulfuric acid) would be expected to yield substituted products at the positions ortho and para to the ether linkage. The precise reaction conditions would need to be controlled to manage selectivity and prevent side reactions on the electron-deficient pyridine ring.

Ether Cleavage Reactions

The carbon-oxygen bond of an ether can be broken under stringent conditions, typically involving strong acids. fiveable.memasterorganicchemistry.com For aryl alkyl ethers like this compound, cleavage is most commonly achieved with strong hydrohalic acids such as HBr or HI. libretexts.org

The reaction mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide ion. In the case of this compound, the attack can theoretically occur at the C5 carbon of the pyridine ring or the C1 carbon of the phenyl ring. However, nucleophilic substitution on an sp²-hybridized aromatic carbon is extremely difficult. masterorganicchemistry.comlibretexts.org Therefore, cleavage of the bond between the oxygen and the phenyl ring to form an aryl halide and an alcohol is highly unlikely. The reaction will selectively cleave the bond between the oxygen and the pyridine ring. The expected products from the acidic cleavage of this compound are phenol (B47542) and 5-halopyridine-2-carbaldehyde. libretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Comprehensive Mechanistic Investigations of Key Transformations

A molecular-level understanding of reaction mechanisms is crucial for optimizing existing transformations and developing new synthetic methods.

Elucidation of Reaction Pathways and Transition States through Experimental and Computational Approaches

Modern mechanistic studies frequently employ a synergistic combination of experimental techniques and computational modeling to gain deep insights into reaction pathways. researchgate.netrsc.org

Experimental Approaches: Kinetic studies, analysis of reaction intermediates through spectroscopic methods (like NMR, EPR, and Mössbauer spectroscopy), and isotope labeling experiments are powerful tools for mapping out reaction coordinates. rsc.org For instance, in studying iron-catalyzed C-H activation, freeze-trapped spectroscopic methods have been used to identify and characterize key iron intermediates, revealing novel reaction pathways. rsc.org

Computational Approaches: Density Functional Theory (DFT) calculations have become indispensable for exploring reaction mechanisms. nih.gov These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov By mapping the potential energy surface, computational studies can predict the most likely reaction pathway, determine rate-limiting steps, and explain the origins of selectivity. In the context of the C-H activation of 2-phenylpyridine, DFT calculations were used alongside mass spectrometry to estimate the energy required for the C-H activation step and subsequent fragmentation, corroborating a concerted mechanism. researchgate.net Such combined experimental and computational strategies are essential for unraveling the complex mechanisms of the transformations involving this compound. researchgate.netrsc.org

Isotopic Labeling Studies (e.g., H/D Exchange, Kinetic Isotope Effects)

Currently, there is a lack of specific studies in the published scientific literature that focus on the isotopic labeling of this compound. General principles of isotopic labeling, a technique used to trace the path of an isotope through a reaction, are well-established for various organic molecules, including pyridine derivatives. researchgate.netwikipedia.orgacs.orglibretexts.org This often involves the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), a process known as H/D exchange. wikipedia.org Such studies are instrumental in elucidating reaction mechanisms. wikipedia.org

For pyridine-containing compounds, H/D exchange can be facilitated by metal catalysts, which activate the C-H bonds and allow for the incorporation of deuterium from a source like D₂ gas. nih.gov The position of deuterium incorporation can provide insights into the most reactive sites on the molecule. In the context of this compound, one could hypothesize that the aldehydic proton and the protons on the pyridine ring would be potential sites for exchange, depending on the reaction conditions. The phenoxy group would likely remain unaffected under typical H/D exchange conditions.

Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for determining the rate-limiting step of a reaction. wikipedia.orgnih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, if the C-H bond of the aldehyde group in this compound were to be cleaved during the slowest step of a reaction, replacing that hydrogen with deuterium would be expected to result in a significant decrease in the reaction rate. While general KIE studies have been conducted on various substituted pyridines, specific data for this compound is not currently available. researchgate.netnih.gov

Kinetic Analysis and Reaction Order Determination

Detailed kinetic analysis and reaction order determination for chemical transformations involving this compound have not been extensively reported in peer-reviewed literature. Kinetic studies on related pyridine-2-carbaldehyde derivatives have been performed to understand their reactivity in various reactions, such as condensations and oxidations. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov

Generally, a kinetic analysis would involve systematically varying the concentration of this compound and other reactants while monitoring the reaction rate. This allows for the determination of the reaction order with respect to each component, providing valuable information about the molecularity of the rate-determining step. For example, a reaction could be found to be first-order in this compound, indicating that one molecule of the aldehyde is involved in the slowest step of the reaction.

The data obtained from such kinetic experiments can be used to formulate a rate law for the reaction. For a hypothetical reaction where this compound (A) reacts with another reagent (B) to form a product (P), the rate law might take the form:

Rate = k[A]ⁿ[B]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to A and B, respectively. Without experimental data for reactions involving this compound, any proposed rate law or reaction order would be purely speculative.

Derivatization and Scaffold Modification of 5 Phenoxypyridine 2 Carbaldehyde

Synthesis of Novel Heterocyclic Architectures

The aldehyde group of 5-Phenoxypyridine-2-carbaldehyde is a versatile handle for constructing various heterocyclic rings through a range of chemical transformations.

Formation of Schiff Base Derivatives

The condensation of this compound with primary amines readily affords Schiff bases, also known as imines. This reaction is a cornerstone of heterocyclic synthesis, providing a straightforward method to introduce diverse functionalities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The synthesis of Schiff bases from pyridine-2-carboxaldehyde derivatives is a well-established process, typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent such as ethanol. jocpr.comnih.gov This methodology can be applied to this compound to generate a library of Schiff base derivatives with various substituents, depending on the choice of the primary amine. For instance, reaction with aminopyridines can yield multidentate ligands capable of forming stable complexes with transition metal ions. jocpr.com

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine | Resulting Schiff Base Substituent |

| Aniline | N-phenyl |

| 4-Fluoroaniline | N-(4-fluorophenyl) |

| 2-Aminopyridine | N-(pyridin-2-yl) |

| Hydrazine (B178648) | Hydrazone |

| Thiosemicarbazide | Thiosemicarbazone |

Annulation Reactions to Fused Polycyclic Systems (e.g., Quinazolinones, Triazines)

Annulation reactions involving this compound can lead to the formation of fused polycyclic systems, which are prevalent scaffolds in many biologically active compounds.

Quinazolinones: While direct synthesis of quinazolinones from this compound is not explicitly detailed in the provided search results, established synthetic routes for quinazolinones often involve the reaction of an anthranilamide or a 2-aminobenzamide (B116534) with an aldehyde. nih.govresearchgate.net In a plausible synthetic pathway, this compound could react with 2-aminobenzamide in the presence of an oxidizing agent or a catalyst to yield a quinazolinone derivative bearing the 5-phenoxypyridin-2-yl substituent. Various catalytic systems, including ruthenium-based catalysts, have been employed for such transformations. marquette.edu

Triazines: The synthesis of 1,3,5-triazines can be achieved through several methods, including the cyclotrimerization of nitriles or the reaction of amidines with various building blocks. Aldehydes can serve as precursors to nitriles or participate in multi-component reactions to form the triazine ring. For example, a one-pot reaction of an aldehyde with dicyandiamide (B1669379) and an amine can lead to substituted triazines. Although a direct example with this compound is not available in the provided results, its conversion to the corresponding nitrile followed by cyclotrimerization or its use in a multi-component reaction with an amidine and another component presents a feasible route to 2,4,6-tris(5-phenoxypyridin-2-yl)-1,3,5-triazine or other asymmetrically substituted triazines. nih.gov

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry. A prevalent method for its synthesis involves the cyclization of N-acylhydrazones, which can be readily prepared from aldehydes. organic-chemistry.org

The synthesis of 1,3,4-oxadiazole derivatives from this compound would typically proceed in two steps. First, the aldehyde is condensed with a hydrazide (R-C(O)NHNH2) to form the corresponding N-acylhydrazone. Subsequent oxidative cyclization of the N-acylhydrazone, often using reagents like iodine, bromine, or other oxidizing agents in a suitable solvent, would yield the desired 2,5-disubstituted 1,3,4-oxadiazole. The substituents on the final product are determined by the R group of the hydrazide and the 5-phenoxypyridin-2-yl group from the starting aldehyde.

Table 2: Potential Hydrazides for 1,3,4-Oxadiazole Synthesis

| Hydrazide | Resulting Substituent at C5 of Oxadiazole |

| Benzhydrazide | Phenyl |

| Isonicotinohydrazide | Pyridin-4-yl |

| Acetohydrazide | Methyl |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Aldehydes are frequently employed as one of the key components in various MCRs.

This compound can be utilized in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions to generate diverse heterocyclic scaffolds. nih.gov For example, in a Ugi four-component reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide derivative. This product can then undergo further intramolecular reactions to form various heterocyclic systems. The versatility of MCRs allows for the rapid generation of a large number of structurally diverse molecules from a common set of starting materials. beilstein-journals.org

Design and Elaboration of Complex Molecular Scaffolds

The 5-phenoxypyridine moiety is recognized as an important active scaffold in the development of bioactive molecules, particularly in the field of pesticides. nih.govresearchgate.net The derivatization of this compound allows for the design and elaboration of complex molecular scaffolds with tailored properties.

Generation of Diverse Analogue Libraries

The synthetic routes described above, particularly the formation of Schiff bases and the use of multi-component reactions, are highly amenable to combinatorial chemistry approaches for the generation of diverse analogue libraries. nih.govnih.gov By systematically varying the other reactants (e.g., primary amines in Schiff base formation or the various components in an MCR), a large number of derivatives of this compound can be synthesized.

This approach allows for the exploration of the chemical space around the 5-phenoxypyridine scaffold, which can be crucial for identifying compounds with desired biological activities or material properties. The generation and screening of such libraries are fundamental to modern drug discovery and materials science. nih.gov

Strategic Incorporation into Bioactive Scaffolds (e.g., Artesunate (B1665782) derivatives, Pesticide scaffolds)

The aldehyde functional group of this compound is a versatile handle for its incorporation into more complex and biologically active molecules. This strategic derivatization allows for the exploration of new chemical space and the potential development of novel therapeutic agents and agrochemicals. The phenoxypyridine moiety itself is recognized as a significant pharmacophore and has been successfully integrated into various bioactive scaffolds. encyclopedia.pub

While the direct derivatization of this compound with the antimalarial drug artesunate is not extensively documented in publicly available literature, the chemical reactivity of the aldehyde group suggests a potential for such conjugation. Aldehydes are known to react with the hydroxyl groups of artesunate, a semisynthetic derivative of artemisinin, to form acetals or other derivatives. This type of chemical linkage could pave the way for the development of hybrid molecules that combine the pharmacological properties of both parent compounds. However, without specific research on this particular pairing, any potential synergistic or novel bioactivities remain speculative.

In contrast, the incorporation of the phenoxypyridine scaffold into pesticides is a well-established strategy in agrochemical research. encyclopedia.pub The phenoxypyridine structure is considered a bioisostere of diphenyl ethers, a common motif in many commercial pesticides. encyclopedia.pub This substitution can lead to improved biological activity, altered selectivity, and better physicochemical properties. encyclopedia.pub The aldehyde group on the pyridine (B92270) ring serves as a key point for modification, allowing for the synthesis of a diverse range of pesticide candidates.

The phenoxypyridine scaffold has been integrated into various classes of pesticides, including herbicides, fungicides, and insecticides. encyclopedia.pubnih.gov For instance, in the development of herbicides, this scaffold is a component of compounds targeting enzymes like acetyl-CoA carboxylase (ACCase) and protoporphyrinogen (B1215707) IX oxidase (PPO). encyclopedia.pubnih.gov Similarly, in the realm of insecticides, phenoxypyridine-containing molecules have shown efficacy against a range of pests. nih.govnih.gov

The following table summarizes some examples of pesticide scaffolds that incorporate the phenoxypyridine moiety, highlighting their biological activity and target pests or weeds.

| Compound Type | Target Enzyme/Organism | Example Bioactivity |

| Herbicides | ||

| Acetyl-CoA Carboxylase (ACCase) Inhibitors | Gramineae plants | Inhibition of fatty acid synthesis. encyclopedia.pub The herbicidal activity is often higher with electron-withdrawing substituents on the pyridine ring. researchgate.net |

| Protoporphyrinogen IX Oxidase (PPO) Inhibitors | Various weeds | Inhibition of chlorophyll (B73375) and heme biosynthesis. encyclopedia.pubnih.gov |

| Phytoene Desaturase (PDS) Inhibitors | Brassica campestris L. | Moderate herbicidal activity at a concentration of 100 mg/L. nih.gov |

| Fungicides/Bactericides | ||

| Strobilurin Analogues | Fungi | These compounds act as Qo site inhibitors in the mitochondrial electron transport chain. encyclopedia.pub |

| Isothiazolinone Derivatives | Blumeria graminis, Botrytis cinerea, Pyricularia grisea | Good control effects at low doses. encyclopedia.pub |

| Insecticides | ||

| Dihalopropene Ether Derivatives | Mythimna separata, Prodenia litura | A compound with a phenoxypyridine group showed an LC50 of 4.05 mg/L and 9.82 mg/L against M. separata and P. litura, respectively, which was better than the control, pyridalyl. nih.gov |

| Alkylphenyl Sulfide Derivatives | Tetranychus urticae (Koch) | Over 90% control at a concentration of 4 mg/L. nih.gov |

| Juvenile Hormone Analogues | Nilaparvata lugens | Over 85% effectiveness at a concentration of 200 mg/L. nih.gov |

| Neonicotinoid Analogues | Lepidoptera, Homoptera, Coleoptera, Orthoptera | Showed activity against a range of insect orders. nih.gov |

| N-phenylbenzamide Moiety-Containing Derivatives | Mythimna separata | Compounds exhibited 100% inhibition at 500 mg/L. nih.gov |

The research into phenoxypyridine-based pesticides demonstrates the value of this scaffold in developing new and effective crop protection agents. The versatility of the 2-carbaldehyde group allows for the creation of diverse chemical libraries for biological screening, leading to the identification of compounds with potent and selective activities. encyclopedia.pubnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Phenoxypyridine 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within 5-Phenoxypyridine-2-carbaldehyde can be determined.

1H, 13C, and Heteronuclear 2D NMR Techniques.hmdb.caharvard.edunih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The aldehyde proton typically appears as a distinct singlet in the downfield region of the spectrum. The protons on the pyridine (B92270) and phenoxy rings exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, in a related compound, 2-Pyridinecarboxaldehyde, the aldehyde proton resonates at approximately 10.09 ppm. chemicalbook.com The aromatic protons of the pyridine and phenyl rings would be expected in the range of 7.0-8.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the pyridine and phenoxy rings appear in the aromatic region (approximately 110-160 ppm). For example, in a similar heterocyclic aldehyde, the carbonyl carbon signal is observed at a distinct chemical shift, aiding in its identification. bas.bg

Heteronuclear 2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the complete structural framework. wikipedia.orgresearchgate.net

HSQC: This experiment correlates directly bonded proton and carbon atoms, providing a map of C-H one-bond connectivities. wikipedia.org This allows for the definitive assignment of protonated carbons in the pyridine and phenoxy rings.

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenoxy group, the pyridine ring, and the aldehyde functional group. For instance, an HMBC correlation between the aldehyde proton and the C2 carbon of the pyridine ring would confirm the position of the aldehyde group.

A representative, though not specific to this exact molecule, workflow for structural elucidation often involves acquiring a series of 1D and 2D NMR spectra to piece together the molecular puzzle. emerypharma.com

Interactive NMR Data Table for this compound (Predicted/Typical Values)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CHO | ~9.9 - 10.1 (s) | ~192 | C2, H3 |

| H3 | ~7.9 - 8.1 (d) | ~120 - 125 | C2, C4, C5 |

| H4 | ~7.4 - 7.6 (dd) | ~138 - 142 | C2, C3, C5, C6 |

| H6 | ~8.6 - 8.8 (d) | ~150 - 153 | C2, C4, C5 |

| H2'/H6' | ~7.1 - 7.3 (d) | ~118 - 122 | C4', C1' |

| H3'/H5' | ~7.4 - 7.6 (t) | ~130 | C1', C4' |

| H4' | ~7.2 - 7.4 (t) | ~124 - 128 | C2'/C6', C3'/C5' |

| C2 | - | ~152 - 155 | H3, CHO |

| C5 | - | ~158 - 162 | H4, H6, H2'/H6' |

| C1' | - | ~155 - 158 | H2'/H6', H3'/H5' |

Note: The data in this table represents typical and predicted chemical shift ranges and correlations. Actual experimental values may vary based on solvent and other experimental conditions.

Conformation and Configurational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-O bond of the phenoxy group and the C-C bond connecting the aldehyde group to the pyridine ring. Computational methods, such as performing a potential energy scan (PES) by varying the relevant dihedral angles, can be employed to identify the most stable conformers. nih.gov Experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation in solution. For instance, a NOESY correlation between the aldehyde proton and a proton on the phenoxy ring would indicate a conformation where these groups are in close proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS).hmdb.caiaph.es

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₉NO₂), the expected monoisotopic mass is approximately 199.0633 Da. HRMS can confirm this with high precision, typically within a few parts per million (ppm), which is crucial for verifying the identity of the compound. uni.lu

Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 200.0706 |

| [M+Na]⁺ | 222.0525 |

| [M+K]⁺ | 238.0265 |

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity.nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting product ions provide valuable information about the structural connectivity of the molecule. nih.gov

For this compound, characteristic fragmentation pathways would likely include:

Loss of the formyl radical (•CHO): This would result in a fragment ion corresponding to the 5-phenoxypyridyl cation.

Cleavage of the ether bond: This could lead to fragments corresponding to the pyridyl-aldehyde cation and the phenoxy radical, or the phenoxy cation and the pyridyl-aldehyde radical.

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion with a mass 28 Da less than the precursor ion.

The analysis of these fragmentation patterns allows for the confirmation of the presence of the phenoxy, pyridine, and aldehyde moieties and how they are interconnected. chromatographyonline.com

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

While NMR and MS provide detailed information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Single Crystal X-ray Diffraction Analysis

As of the latest literature surveys, a single-crystal X-ray structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, were a suitable crystal to be grown, this analysis would provide invaluable data. The expected molecular structure would reveal the planarity or torsion between the pyridine and phenyl rings, as well as the orientation of the aldehyde group.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

This data would be crucial for understanding the solid-state packing of the molecules, which is governed by intermolecular forces.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis partitions the crystal space into regions where the electron density of a given molecule dominates.

Without a crystallographic information file (CIF), a specific Hirshfeld analysis for this compound cannot be performed. However, based on its chemical structure, several key intermolecular interactions would be anticipated and could be quantified:

H···H contacts: These are generally the most abundant interactions and would be represented by a large, diffuse area on the 2D fingerprint plot.

C-H···O interactions: The aldehyde oxygen and the ether oxygen are potential hydrogen bond acceptors, likely forming weak hydrogen bonds with hydrogen atoms from neighboring molecules. These would appear as distinct "wings" on the fingerprint plot.

π-π stacking: The presence of two aromatic rings (pyridine and phenyl) suggests the possibility of π-π stacking interactions, which would be visible as specific regions in the shape-indexed and curvedness plots.

Energy framework analysis, a complementary technique, would allow for the calculation of the interaction energies between molecules, distinguishing between electrostatic, dispersion, and repulsion components. This would provide a quantitative measure of the stability imparted by the different types of intermolecular forces.

Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Contact Type | Expected Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| O···H/H···O | 10-15 |

| C···C | 5-10 |

| N···H/H···N | <5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and probing the electronic structure of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The C=O stretch of the aldehyde would be a prominent feature, alongside vibrations from the aromatic rings and the C-O-C ether linkage.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2850 & ~2750 | Aldehyde C-H | Fermi Resonance |

| ~1700-1720 | Aldehyde C=O | Stretching |

| ~1580-1600 | Aromatic C=C | Stretching |

| ~1240-1260 | Aryl Ether C-O-C | Asymmetric Stretching |

| ~1020-1075 | Aryl Ether C-O-C | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by electronic transitions within the molecule. For this compound, π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the aldehyde oxygen are expected.

Expected UV-Vis Absorption Maxima for this compound:

| Wavelength (λmax, nm) | Transition Type | Chromophore |

| ~250-280 | π → π | Phenyl and Pyridine Rings |

| ~320-350 | n → π | Aldehyde Carbonyl |

The exact positions of these absorptions would be sensitive to the solvent polarity.

Advanced Spectroscopic Techniques for Reactive Intermediate Characterization (e.g., Time-Resolved Spectroscopy)

The study of short-lived reactive intermediates is crucial for understanding reaction mechanisms. Time-resolved spectroscopy, such as flash photolysis coupled with transient absorption spectroscopy, would be an ideal technique to investigate the photochemistry of this compound.

Upon excitation with a UV laser pulse, the molecule could undergo several photochemical processes, including:

Intersystem crossing: Formation of a triplet excited state, which could be observed by its characteristic transient absorption spectrum.

Photochemical reactions: The aldehyde group could potentially undergo photoreduction or decarbonylation, leading to the formation of radical intermediates.

Time-resolved spectroscopy would allow for the direct observation of these transient species, providing information on their lifetimes and reaction kinetics on timescales ranging from femtoseconds to milliseconds. This would offer a detailed picture of the excited-state dynamics and reactivity of this compound.

Applications As a Building Block in Complex Molecule Synthesis

Utilization in Medicinal Chemistry Programs (Focus on Synthetic Design)

In the realm of medicinal chemistry, the structural motifs present in 5-Phenoxypyridine-2-carbaldehyde are highly sought after. The pyridine (B92270) ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its weak basicity, which can improve aqueous solubility and bioavailability. nih.gov The phenoxy group provides a stable, lipophilic segment that can interact with hydrophobic pockets in biological targets. The aldehyde functional group is a key reactive handle, allowing for the construction of more elaborate molecular architectures.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. mdpi.com this compound serves as an excellent precursor for building inhibitor scaffolds, which are the core structures upon which potent and selective inhibitors are based. The aldehyde group can undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, to append different functional groups and build molecular complexity.

For instance, the aldehyde can be reacted with primary amines to form Schiff bases, which can then be reduced to stable secondary amines. This reaction pathway is fundamental in creating libraries of compounds for screening against various enzyme targets, such as kinases or proteases. nih.gov Furthermore, oxidation of the aldehyde to a carboxylic acid yields a phenoxypicolinic acid derivative. This carboxylic acid can then be coupled with various amines or alcohols through amide or ester linkages, respectively, a common strategy in the synthesis of numerous drug candidates. This approach has been used to develop inhibitors for enzymes like β-glucuronidase and α-glucosidase, where the heterocyclic core plays a critical role in binding to the enzyme's active site. semanticscholar.orgmazums.ac.ir

Table 1: Synthetic Transformations of this compound for Inhibitor Scaffolds

| Starting Material | Reaction Type | Resulting Functional Group | Application in Inhibitor Synthesis |

|---|---|---|---|

| This compound | Reductive Amination | Secondary Amine | Building blocks for kinase and protease inhibitors |

| This compound | Oxidation | Carboxylic Acid | Precursor for amide/ester-based enzyme inhibitors |

| This compound | Knoevenagel Condensation | α,β-Unsaturated System | Introduction of rigid structural elements |

Pyridine-based structures are fundamental components in the design of ligands for metal-complex chemistry, owing to the ability of the pyridine nitrogen to coordinate with metal ions. nih.gov this compound is a valuable building block for creating polydentate ligands, which can form stable complexes with various metals. The aldehyde group can be readily converted into other coordinating groups, such as imines or hydrazones, through condensation reactions.

For example, reacting this compound with hydrazine (B178648) or substituted hydrazines produces Schiff base ligands where both the pyridine nitrogen and the imine nitrogen can bind to a metal center, forming a chelate ring. This principle has been demonstrated with similar aldehyde-functionalized heterocycles, such as 4-phenylpyrazole-5-carbaldehyde, which has been used to synthesize ligands for iron(II) complexes. rsc.orgotago.ac.nz The resulting metal complexes have applications in areas ranging from catalysis to the development of therapeutic or diagnostic agents. The specific properties of the complex, such as its stability and reactivity, can be fine-tuned by modifying the substituents on the phenoxy ring or the group attached to the imine.

Rational drug design relies on the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. The structure of this compound is ideally suited for scaffold diversification. It possesses two key sites for modification: the phenoxy ring and the aldehyde group.

Chemists can synthesize a library of analogues by introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenoxy ring. These modifications can alter the compound's lipophilicity, electronic properties, and steric profile, which in turn influences how the molecule interacts with its biological target. Simultaneously, the aldehyde group serves as a versatile anchor point for attaching a wide range of chemical fragments, leading to extensive structural diversity. This dual approach allows for a comprehensive exploration of the structure-activity relationship (SAR), a critical process in optimizing a lead compound into a viable drug candidate. nih.gov This strategy of using a central scaffold to generate a diverse set of molecules is a key tactic in programs aimed at discovering novel kinase inhibitors and other targeted therapeutics. nih.gov

Intermediates in Agrochemical Research and Development (Focus on Chemical Synthesis)

The phenoxypyridine scaffold is of significant importance in the agrochemical industry, forming the core of numerous commercial pesticides. nih.gov This structure is considered a bioisostere of diphenyl ether, offering similar physicochemical properties but with potentially enhanced biological activity and metabolic stability. This compound is a key synthetic intermediate for accessing a variety of these potent agrochemicals.

The phenoxypyridine moiety is a key component of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govnih.gov PPO inhibitors are crucial for controlling a broad spectrum of weeds in major crops. Picolinafen (B105197) is a well-known herbicide from this class, characterized by a picolinamide (B142947) structure.

This compound is a logical precursor for herbicides of the picolinafen type. The synthetic pathway involves the oxidation of the aldehyde group to a carboxylic acid, yielding a 5-phenoxypicolinic acid. This acid can then be activated and reacted with an appropriate amine to form the final amide product. The flexibility to introduce different substituents on the phenoxy ring and to vary the amine component allows for the synthesis and screening of numerous analogues to identify compounds with optimal herbicidal activity and crop safety.

Table 2: Role of Phenoxypyridine Scaffolds in Herbicides

| Herbicide Target Enzyme | Scaffold | Example Commercial Herbicide | Role of this compound |

|---|---|---|---|

| Protoporphyrinogen Oxidase (PPO) | Phenoxypyridine | Picolinafen | Precursor to the 5-phenoxypicolinic acid core |

Beyond herbicides, the phenoxypyridine scaffold is integral to the development of modern insecticides and fungicides. nih.gov The aldehyde functionality of this compound provides a convenient point for chemical elaboration to produce these agents.

For instance, condensation of the aldehyde with various hydrazines can produce acylhydrazone derivatives, a class of compounds known for their insecticidal properties. Similarly, the aldehyde can be used to construct more complex heterocyclic systems, such as oxadiazoles (B1248032) or pyrazoles, which are common pharmacophores in fungicides. By linking the phenoxypyridine core to other known active fragments via the aldehyde group, researchers can create novel molecules with enhanced potency or a different spectrum of activity. This modular approach, using this compound as a central building block, is a powerful strategy in the discovery of new crop protection agents. nih.gov

Applications in Materials Science

While the phenoxypyridine scaffold has been explored in the context of pesticides nih.gov, detailed research on the specific applications of this compound in materials science is limited in the public domain. The following sections outline potential areas of application based on the general properties of related chemical structures.

Precursors for Fluorescent and Luminescent Materials

Extensive searches of scientific literature did not yield specific studies detailing the use of this compound as a direct precursor for fluorescent or luminescent materials. While related pyridine-containing compounds have been incorporated into luminescent coordination polymers google.com, the direct contribution of the 5-phenoxy-substituted carbaldehyde remains an underexplored area of research.

Monomers for Polymer Synthesis

There is currently no available scientific literature or patent data that describes the use of this compound as a monomer for polymer synthesis. The reactivity of the aldehyde group could theoretically be exploited in polymerization reactions, but specific examples or detailed research findings are not present in the accessible scientific domain.

Components in Optoelectronic Devices

No specific research findings or patents were identified that demonstrate the use of this compound as a component in optoelectronic devices. Although related heterocyclic compounds are of interest in this field, the properties and potential applications of this specific molecule have not been reported.

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. For the synthesis of 5-Phenoxypyridine-2-carbaldehyde and its derivatives, future research is geared towards developing more sustainable and environmentally friendly methods.

Current research has highlighted the use of microwave-assisted synthesis as a green chemistry tool. nih.gov This method often leads to shorter reaction times, higher yields, and the use of less hazardous solvents. nih.gov For instance, one-pot, multi-component reactions under microwave irradiation have been successfully employed for the synthesis of novel pyridine (B92270) derivatives, offering excellent yields and pure products with minimal processing. nih.govacs.org Another promising avenue is the use of eco-friendly solvents like water and recyclable catalysts. Studies have shown that reactions can be performed in aqueous media, sometimes with the aid of surfactants to create microreactors, which can enhance reaction rates and yields. acs.orgnih.gov The development of solvent-free reaction conditions, as demonstrated in the synthesis of chalcones using mesoporous materials, presents another significant step towards greener synthesis. asianpubs.org

Future endeavors will likely focus on:

The use of biodegradable catalysts and reagents.

Solvent-free reaction conditions or the use of benign solvents like water or ionic liquids. wikipedia.org

Energy-efficient methods such as microwave and ultrasonic irradiation. wikipedia.orgresearchgate.net

One-pot syntheses to minimize waste and purification steps. asianpubs.orgresearchgate.net

Exploitation of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for the selective and efficient functionalization of the this compound core. Transition-metal catalysis, in particular, has been instrumental in developing new synthetic routes.

Recent advancements have seen the use of various transition metals like rhodium and palladium in C-H activation and cyanation reactions of pyridine derivatives. acs.org For example, rhodium(III)-catalyzed atroposelective C-H cyanation provides a direct method for introducing a cyano group, a versatile synthetic handle, onto the pyridine ring. acs.org Similarly, copper-catalyzed reactions have been employed for the synthesis of substituted pyridines. organic-chemistry.org The exploration of catalyst-free cyclization reactions also presents an interesting and sustainable alternative. nih.gov

Future research in this area will likely concentrate on:

Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure phenoxypyridine derivatives, which is often critical for their biological activity.

Photoredox Catalysis: Utilizing light to drive chemical reactions, offering a mild and sustainable approach to functionalization.

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve complex transformations in a single step.

Nanocatalysts: Employing nanoparticles as catalysts due to their high surface area and reactivity, which can lead to improved efficiency and easier catalyst recovery.

High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new phenoxypyridine derivatives with desired properties, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools. These technologies allow for the rapid screening of a large number of reaction conditions and the synthesis of extensive compound libraries.

Automated synthesis platforms can perform multi-step reactions, including purification, in a continuous and unattended manner. nih.govchemrxiv.org This not only increases the speed of synthesis but also improves reproducibility. chemistryworld.com For instance, the integration of solid-phase synthesis with continuous-flow operation has enabled the automated synthesis of complex molecules and their derivatives. nih.gov Such systems allow for the creation of digital "chemical recipe files" that can be easily shared and implemented, democratizing the synthesis process. nih.gov

Key areas for future development include:

Miniaturization: Developing microfluidic systems for even faster and more material-efficient screening of reaction conditions.

Integration with Analytics: Combining automated synthesis with real-time analytical techniques to rapidly assess reaction outcomes.

Machine Learning: Utilizing machine learning algorithms to predict optimal reaction conditions and guide the design of new experiments.

Robotic Platforms: Further development of robotic systems for the complete automation of the synthesis and purification workflow. chemistryworld.com

Advanced Computational Design of Next-Generation Phenoxypyridine Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific biological or material properties. nih.gov By simulating the interactions between a molecule and its target, researchers can predict its activity and optimize its structure before undertaking laborious and expensive synthesis. nih.gov

In the context of phenoxypyridine derivatives, computational methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are employed to design novel inhibitors for various biological targets. nih.govnih.gov For example, molecular docking studies can reveal the binding modes of phenoxypyridine derivatives in the active site of an enzyme, providing insights for structural modifications to enhance potency and selectivity. nih.gov In silico screening of large compound databases is another powerful approach to identify promising new scaffolds. science.govresearchgate.netnih.gov

Future directions in this field will involve:

AI-Driven Drug Design: Using artificial intelligence to generate novel molecular structures with desired properties from scratch.

Enhanced Simulation Accuracy: Improving the accuracy of computational models through the development of more sophisticated force fields and quantum mechanical methods.

Prediction of ADME Properties: Developing computational models to accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, a critical aspect of drug development.

Multi-target Design: Designing ligands that can interact with multiple biological targets simultaneously to address complex diseases.

Integration of this compound in Flow Chemistry Setups

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. chimia.chkth.se The integration of this compound and its derivatives into flow chemistry setups is a promising area for future research.

Microreactors, a key component of flow chemistry systems, provide a highly controlled environment for chemical reactions, leading to improved yields and selectivities. chimia.ch They are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. nih.gov Continuous-flow protocols have been successfully developed for the synthesis of complex heterocyclic scaffolds, demonstrating the feasibility of this approach for pyridine derivatives. nih.govnih.govresearchgate.net

The future of flow chemistry in this context will likely focus on:

Telescoped Reactions: Combining multiple reaction steps in a continuous flow sequence without isolating intermediates, which significantly improves efficiency.

In-line Purification: Integrating purification techniques directly into the flow system to obtain pure products in a continuous manner.

Scalable Synthesis: Developing robust flow chemistry processes for the large-scale production of key phenoxypyridine intermediates and final products.

Photochemistry in Flow: Combining the advantages of photoredox catalysis with the precise control offered by flow reactors.

Q & A

Q. Table 1: Example Reaction Conditions

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Phenol/NaOH/DCM | 65–75% | |

| 5-Methylpyridine | SeO₂/AcOH | 50–60% |

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine chromatographic and spectroscopic techniques:

Q. Table 2: Analytical Benchmarks

| Parameter | Expected Value | Method |

|---|---|---|

| Purity | ≥95% | HPLC |

| Aldehyde Proton | δ 10.1 ppm | ¹H NMR |

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation; aldehydes are volatile and may cause respiratory distress .

- Waste Disposal : Treat aldehyde-containing waste with sodium bisulfite to neutralize reactivity before disposal .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for pyridine-carbaldehyde derivatives?

Methodological Answer:

- Systematic Review : Follow Cochrane guidelines to aggregate data from multiple studies, assessing bias and experimental variability .

- In Silico Prediction : Use tools like OECD QSAR Toolbox to predict toxicity endpoints when empirical data are scarce .

- Experimental Validation : Conduct acute toxicity assays (e.g., Daphnia magna tests) to fill data gaps .

Advanced Question: What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).

- DFT Calculations : Optimize electron-withdrawing groups (e.g., –NO₂) at the pyridine 3-position to enhance electrophilicity .

Advanced Question: What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.